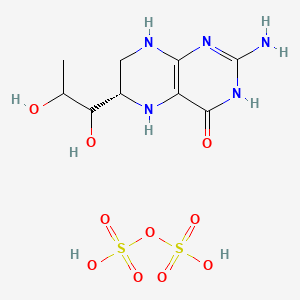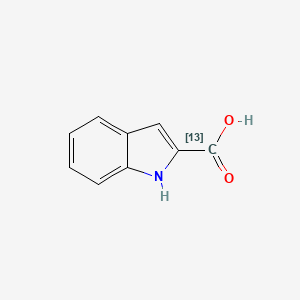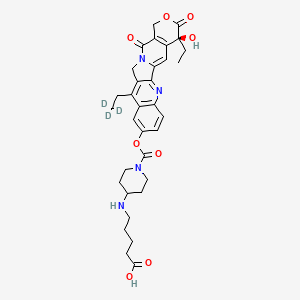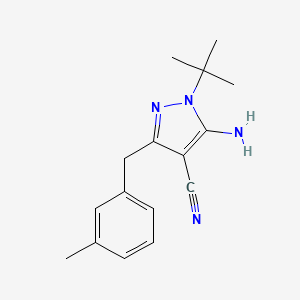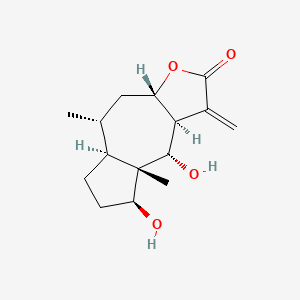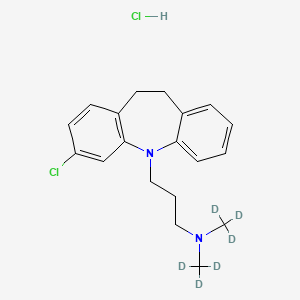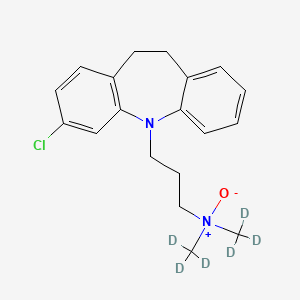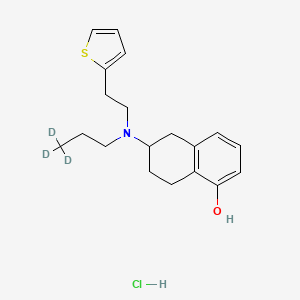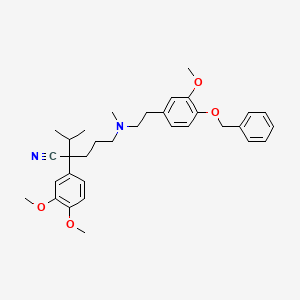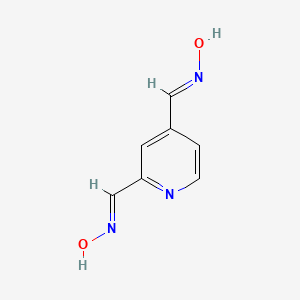
2,4-Pyridinedialdoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyridinedialdoxime is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 . Its IUPAC name is (NE)-N-[[2-[(E)-hydroxyiminomethyl]pyridin-4-yl]methylidene]hydroxylamine . It is a main product in the chemistry industry .
Molecular Structure Analysis
The molecular structure of 2,4-Pyridinedialdoxime is characterized by the presence of a pyridine ring with aldoxime groups at the 2 and 4 positions . The InChI key is OZADLRMWWBZIJC-GQYICFGZSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Pyridinedialdoxime include a boiling point of 350.431ºC at 760 mmHg and a density of 1.31 . More detailed properties such as solubility, melting point, and specific optical rotation would require experimental determination .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Reactivation
Pyridinium and bis-pyridinium aldoximes, including 2,4-Pyridinedialdoxime derivatives, are known for their ability to reactivate acetylcholinesterase inhibited by organophosphorus nerve agents. Studies have shown that certain pyridinaldoxime conjugates can be more efficient than pyridinium oximes in reactivating human acetylcholinesterase inhibited by various nerve agents (Mercey et al., 2012).
Cognition-Enhancing Properties
Compounds structurally related to 2,4-Pyridinedialdoxime, such as 3-pyridyl ether nicotinic acetylcholine receptor ligands, have been found to enhance cognitive functions in rodent and primate models. These compounds are being explored as potential treatments for cognitive disorders (Lin et al., 1997).
Antimicrobial Activities
Certain derivatives of 2,4-Pyridinedialdoxime have shown promising antimicrobial activities. For example, substituted 2,3-pyrrolidinedione derivatives have been investigated for their antimicrobial and antifungal activities against oral pathogens, demonstrating potential for oral healthcare applications (Dhavan et al., 2016).
Chemical Warfare Antidote Development
Pyridinium aldoximes, closely related to 2,4-Pyridinedialdoxime, are studied as antidotes for nerve agent intoxication. Research on these compounds has focused on understanding their mechanisms of action and developing effective treatment protocols for nerve agent exposure (Shih et al., 2009).
Cancer Research
Some pyridine derivatives have been investigated for their cytotoxicity against cancer cell lines. For example, a study evaluated the cytotoxicity and antioxidant activity of a compound extracted from marine Streptomyces, highlighting the potential for developing new anticancer therapies (Saurav & Kannabiran, 2012).
Eigenschaften
IUPAC Name |
(NE)-N-[[2-[(E)-hydroxyiminomethyl]pyridin-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H/b9-4+,10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBAKUDDWKSFCV-LUZURFALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=NO)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=N/O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



